molecular formula C7H4Cl2N2O4 B8435602 4,6-Dichloro-3-hydroxy-2-nitrobenzamide

4,6-Dichloro-3-hydroxy-2-nitrobenzamide

Cat. No.: B8435602
M. Wt: 251.02 g/mol
InChI Key: DILHOSPTLUGOIM-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-hydroxy-2-nitrobenzamide is a benzamide derivative with the CAS Registry Number 679797-75-2 . This compound is part of a class of substituted benzamides, which are frequently investigated in medicinal and organic chemistry for their potential biological activities. While specific pharmacological data for this compound is not widely published in the available literature, its structure, featuring chloro, nitro, and hydroxy substituents on a benzamide core, suggests it is a valuable intermediate for synthesizing more complex molecules . Similar nitroaromatic compounds are known to serve as key precursors in the development of neurologically-active agents and have been studied in contexts such as Alzheimer's disease and other neurodegenerative disorders . The presence of the nitro group and halogen atoms makes this class of compounds reactive towards nucleophilic substitution, allowing for further functionalization to create libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies . Researchers can utilize this compound as a building block in the exploration of new pharmaceutical candidates, particularly in the design of compounds with potential antioxidant or anti-amyloidogenic properties . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H4Cl2N2O4

Molecular Weight

251.02 g/mol

IUPAC Name

4,6-dichloro-3-hydroxy-2-nitrobenzamide

InChI

InChI=1S/C7H4Cl2N2O4/c8-2-1-3(9)6(12)5(11(14)15)4(2)7(10)13/h1,12H,(H2,10,13)

InChI Key

DILHOSPTLUGOIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4,6-Dichloro-3-hydroxy-2-nitrobenzamide with two structurally similar benzamide derivatives (Table 1), emphasizing substituent effects on molecular properties.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Mass (g/mol) Substituent Positions Predicted Properties
This compound C₇H₄Cl₂N₂O₄ 279.03 (theoretical) Cl (4,6); OH (3); NO₂ (2) pKa ≈ 6–7 (estimated)
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide C₁₃H₇Cl₃N₂O₃ 345.57 Cl (4, benzene); Cl (2,3; phenyl) No explicit data; higher lipophilicity inferred
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide C₁₃H₈Cl₂N₂O₄ 327.12 Cl (3, benzene); Cl (2; phenyl); NO₂ (4; phenyl) Density: 1.615 g/cm³; pKa: 6.42

Key Observations

Molecular Mass and Complexity: The target compound has a simpler structure (single benzene ring) compared to the analogs, which feature dichlorophenyl or chloronitrophenyl substituents. This results in a lower theoretical molecular mass (279.03 vs. 327.12–345.57) .

Substituent Effects on Acidity and Solubility: The hydroxyl group in both the target compound and 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide contributes to acidity (pKa ~6–7), favoring ionization at physiological pH and improving aqueous solubility .

Spatial and Electronic Interactions :

  • The positioning of chlorine substituents (e.g., 4,6-dichloro vs. 2,3-dichloro) alters steric hindrance and electronic distribution. For instance, para-substituted chlorines in the target compound may enable symmetrical charge delocalization, whereas ortho/meta substitution in analogs could lead to steric clashes .

Predicted Physicochemical Behavior :

  • The density and boiling point of 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (1.615 g/cm³; 406.5°C) suggest high molecular packing efficiency and thermal stability, likely due to intermolecular hydrogen bonding from the hydroxyl group .

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s synthesis may face hurdles in regioselective chlorination and nitro-group placement, as seen in analogs requiring multi-step protection/deprotection strategies .
  • Data Gaps : Experimental validation of the target compound’s properties (e.g., crystallinity via SHELX-based refinement ) is absent in the provided evidence, necessitating further study.

Preparation Methods

Nitration of 3-Hydroxybenzoic Acid

The synthesis of 4,6-Dichloro-3-hydroxy-2-nitrobenzamide typically begins with the nitration of 3-hydroxybenzoic acid. Concentrated nitric acid or fuming nitric acid is employed under controlled temperatures (0–30°C) to introduce the nitro group at the ortho position relative to the hydroxyl group. Excess nitric acid (4.0–10.0 molar equivalents) ensures complete conversion, with toluene or ethyl acetate serving as solvents to stabilize reactive intermediates. The resultant 3-hydroxy-2-nitrobenzoic acid is isolated via aqueous workup and vacuum distillation, achieving yields of 70–85%.

Dichlorination of the Nitrated Intermediate

Subsequent chlorination introduces chlorine atoms at the 4 and 6 positions of the aromatic ring. Phosphorus oxychloride (POCl₃) is the preferred chlorinating agent, acting both as a reagent and solvent under reflux conditions (100–110°C). Catalytic additives such as N,N-dimethylaniline (1–5 mol%) enhance reaction rates by stabilizing transition states during electrophilic aromatic substitution. The dichlorinated product, 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid, is precipitated by hydrolysis in ice-cwater and purified via recrystallization, yielding 65–78%.

Table 1: Chlorination Parameters and Outcomes

Chlorinating AgentCatalystTemperature (°C)Yield (%)
POCl₃N,N-dimethylaniline100–11065–78
Cl₂ (gas)FeCl₃20–8055–70

Amidation of 4,6-Dichloro-3-hydroxy-2-nitrobenzoic Acid

Classical Amidation Techniques

The final step involves converting the carboxylic acid moiety to a benzamide group. Traditional methods utilize dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, with dimethylformamide (DMF) as the solvent. Reaction conditions (25–40°C, 12–24 hours) favor the formation of the amide bond, though byproducts such as N-acylurea may necessitate chromatographic purification. Yields range from 60–75%, with purity highly dependent on stoichiometric ratios of the amine source.

Microwave-Assisted Amidation

Modern protocols leverage microwave irradiation to accelerate reaction kinetics. Exposing the acid-amine mixture to microwaves (100–150°C, 300 W) reduces reaction times to 10–30 minutes while improving yields to 80–90%. This method minimizes side reactions through uniform heating, making it preferable for large-scale synthesis.

Table 2: Amidation Method Comparison

MethodReagentsTime (h)Yield (%)
Classical (DCC)DCC, DMF12–2460–75
Microwave-AssistedEDC, Microwaves0.17–0.580–90

Alternative Pathways via Alkyl Nitrobenzene Intermediates

Chlorination of 1-Alkyl-4-nitrobenzenes

Patent literature describes an alternative route starting from 1-alkyl-4-nitrobenzenes , which undergo chlorination with gaseous chlorine in the presence of FeCl₃ or SbCl₃ catalysts. This method achieves trichlorination at the 1,3,4 positions, followed by alkaline hydrolysis to yield 2,4-dichloro-3-alkyl-6-nitrophenol precursors. While this pathway reduces the number of synthetic steps, the requirement for precision temperature control (0–150°C) and catalyst removal complicates scalability.

Hydrolysis and Acidification

The chlorinated intermediates are hydrolyzed in aqueous NaOH (20–40°C) and acidified with HCl or H₂SO₄ to precipitate the phenolic product. Subsequent amidation via the same coupling agents described in Section 2 yields the target compound, though overall yields remain lower (50–65%) compared to the benzoic acid route.

Solvent and Catalyst Optimization

Solvent Selection for Nitration

Polar aprotic solvents like DMF and DMSO improve nitro group incorporation by stabilizing nitronium ions. Conversely, nonpolar solvents (toluene, ethyl acetate) reduce side reactions during chlorination but may slow reaction rates.

Catalyst Impact on Chlorination Efficiency

Iron(III) chloride and iodine catalysts enhance electrophilic substitution in chlorination, particularly for alkylated precursors. However, residual metal contaminants may necessitate additional purification steps, impacting overall process economics .

Q & A

Q. How does the compound’s electronic structure influence its redox behavior in electrochemical studies?

  • Methodological Answer :
  • Cyclic Voltammetry : Scan from −1.5 to +1.5 V (vs. Ag/AgCl) in acetonitrile. Nitro groups typically show reduction peaks at −0.8 to −1.2 V.
  • DFT Calculations (Gaussian) : Compare HOMO/LUMO energies with experimental redox potentials to identify electron-deficient regions .

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